5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;hydrochloride
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Overview
Description
5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride is a complex organic compound with a molecular formula of C21H20FN5O.2ClH and a molecular weight of 450.34 . This compound is notable for its unique structure, which includes a phenol group, a fluorine atom, and a tetrahydroimidazo[4,5-c]pyridine moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride involves multiple steps, including cyclization and fluorination reactions. Industrial production methods may involve optimizing these reactions to increase yield and purity, often using advanced techniques such as continuous flow reactors and high-throughput screening .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The imidazo[4,5-c]pyridine moiety plays a crucial role in stabilizing the compound’s conformation and facilitating its interaction with the target .
Comparison with Similar Compounds
Similar compounds include other fluorinated phenols and imidazo[4,5-c]pyridine derivatives. Compared to these compounds, 5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride is unique due to its specific substitution pattern and the presence of both fluorine and imidazo[4,5-c]pyridine moieties. This combination of features enhances its chemical stability and biological activity .
Similar Compounds
- 4-hydroxy-2-quinolones
- Fluorinated quinolines
- Imidazo[4,5-c]pyridine derivatives
Properties
Molecular Formula |
C21H21ClFN5O |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;hydrochloride |
InChI |
InChI=1S/C21H20FN5O.ClH/c1-2-11-8-19(28)15(22)9-14(11)12-3-4-13-17(7-12)26-27-20(13)21-24-16-5-6-23-10-18(16)25-21;/h3-4,7-9,23,28H,2,5-6,10H2,1H3,(H,24,25)(H,26,27);1H |
InChI Key |
TWQCXNQDNBPKBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CNCC5)F)O.Cl |
Origin of Product |
United States |
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